Tris(ethylthio)methane
Description
Significance of Trithioorthoformates in Contemporary Organic Synthesis
Trithioorthoformates are highly significant in modern organic synthesis primarily because they serve as versatile "formyl anion" equivalents. know-todays-news.commdpi.com This role is a classic example of Umpolung, or reactivity inversion, a powerful concept in synthesis where the normal polarity of a functional group is reversed. msu.edu Typically, a formyl group (or an aldehyde) features an electrophilic carbonyl carbon. However, by converting it into a trithioorthoformate, the central methine proton can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion, for instance, lithio tris(ethylthio)methane. tandfonline.comacs.org
This lithiated species is a potent nucleophile that can react with a wide array of electrophiles, including epoxides and sulfinimines. tandfonline.comknow-todays-news.com This reactivity allows for the construction of key molecular scaffolds. For instance, the reaction with epoxides yields β-hydroxy orthotrithiocarboxylates, which can be subsequently converted into valuable β-hydroxy esters. tandfonline.comresearchgate.net More recently, the addition of lithiated trithioorthoformates to sulfinimines has been developed into a highly diastereoselective method for synthesizing α-amino acid derivatives, including thioesters, esters, amides, and even complex di- and tripeptides. know-todays-news.comacs.orgresearchgate.net The trithioorthoformate group's ability to be unmasked to reveal various functionalities makes it a powerful and flexible tool in the synthetic chemist's arsenal. acs.orgresearchgate.net
Historical Development and Evolution of Trithioorthoformate Reagents
The utility of trithioorthoformates is rooted in the broader history of organosulfur chemistry. pageplace.de While the fundamental reactions of sulfur compounds have been studied for many decades, the deliberate application of reagents like trithioorthoformates in complex synthesis is a more modern development. A key conceptual breakthrough was the formalization of the "Umpolung" strategy by Dieter Seebach, which provided a logical framework for designing synthetic routes using reactivity-inversed intermediates. msu.edu
Early applications of related orthoester exchange reactions often required harsh conditions. nih.gov Similarly, initial reactions involving trithioorthoformate anions were sometimes limited by low yields, such as the 25-30% yield reported for reactions with terminal epoxides under certain conditions. tandfonline.com A significant challenge was the thermal instability of the lithiated trithioorthoformate anion, which necessitated the use of very low temperatures, often below -45°C, to prevent decomposition. tandfonline.com
The evolution of these reagents has focused on overcoming these limitations. Researchers have developed improved reaction protocols, such as the inclusion of additives like hexamethylphosphoramide (B148902) (HMPA), which can dramatically improve reaction efficiency and yields, even at low temperatures. tandfonline.com Furthermore, while the conversion of the trithioorthoformate group back to a carbonyl or carboxyl derivative historically relied on toxic mercury salts, milder and more accessible reagents like N-bromosuccinimide (NBS) have been adopted, enhancing the practical applicability of the methodology. tandfonline.comresearchgate.net This progression towards milder, more efficient, and higher-yielding procedures has solidified the role of trithioorthoformates as mainstream synthetic tools.
Current Research Landscape and Key Challenges in this compound Chemistry
The current research landscape for this compound and its analogs is vibrant, pushing the boundaries of both asymmetric synthesis and materials science. A major area of contemporary focus is their application in dynamic covalent chemistry (DCvC). nih.govacs.org Researchers have found that the trithioorthoester group can undergo exchange reactions with thiols under acidic conditions, allowing for the self-assembly of complex supramolecular structures like macrocycles and cages. acs.orguoregon.eduthieme-connect.com This adaptive behavior is being harnessed to create novel functional materials and host-guest systems. nih.gov
In asymmetric synthesis, recent breakthroughs have demonstrated that lithiated trithioorthoformates can add to chiral sulfinimines with exceptionally high diastereoselectivity. know-todays-news.comacs.org This provides a powerful and versatile route to enantiomerically enriched α-amino acids and peptides, which are fundamental building blocks in medicinal chemistry and biology. researchgate.net
Despite these advances, key challenges remain.
Anion Instability: The lithiated carbanion derived from trithioorthoformates is thermally unstable, requiring cryogenic temperatures (typically -78 °C to -45 °C) for its generation and reaction, which can be a limitation for large-scale synthesis. tandfonline.comacs.org
Harsh Reagents: The synthesis of trithioorthoformates can involve strong bases and reactive precursors. thieme-connect.comvulcanchem.com Moreover, the deprotection or transformation of the trithioorthoformate group can still require stoichiometric amounts of reagents, some of which, like heavy metal salts, are toxic. tandfonline.comresearchgate.net
Stereocontrol: While excellent stereoselectivity has been achieved in specific cases, achieving general and predictable control over the formation of new stereocenters remains an active area of research. know-todays-news.com
Future research will likely focus on developing catalytic methods for generating the key nucleophile, discovering more benign reagents for the deprotection step, and expanding the application of these reagents in new areas of chemical synthesis and materials science.
Table 2: Representative Synthetic Applications of Lithiated Trithioorthoformates
| Electrophile | Reagent | Product Type | Yield | Reference |
| Terminal Epoxides | Tris(methylthio)methyllithium in THF/HMPA | β-Hydroxy Orthotrithiocarboxylate | 86-92% | tandfonline.com |
| Internal Epoxide | Tris(methylthio)methyllithium in THF/HMPA | β-Hydroxy Orthotrithiocarboxylate | 44% | tandfonline.com |
| Sulfinimines (Aryl) | Lithio tris(methylthio)methane (B1581983) | α-Sulfinamido Trithioformate | High Diastereoselectivity | know-todays-news.com |
| Carbon Disulfide | Trialkyl trithioorthoformate anions | Methyl tris-alkylthio-dithioacetate | - | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
bis(ethylsulfanyl)methylsulfanylethane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBOGXAEKAVLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(SCC)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064186 | |
| Record name | Ethane, 1,1',1''-[methylidynetris(thio)]tris- | |
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Molecular Weight |
196.4 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
6267-24-9 | |
| Record name | 1,1′,1′′-[Methylidynetris(thio)]tris[ethane] | |
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| Record name | Tris(ethylthio)methane | |
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| Record name | Tris(ethylthio)methane | |
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| Record name | Ethane, 1,1',1''-[methylidynetris(thio)]tris- | |
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| Record name | Ethane, 1,1',1''-[methylidynetris(thio)]tris- | |
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| Record name | Triethyl trithioorthoformate | |
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| Record name | TRIS(ETHYLTHIO)METHANE | |
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Synthetic Methodologies and Strategies for Tris Ethylthio Methane and Its Derivatives
Foundational Synthetic Pathways for Trithioorthoformates
The synthesis of trithioorthoformates, including the target compound Tris(ethylthio)methane, has been approached through several established chemical transformations. These methods primarily involve the reaction of a suitable one-carbon electrophile with a thiol or its corresponding thiolate.
Comparative Analysis of Established Synthetic Procedures for this compound
The preparation of this compound can be achieved through various established procedures, each with its own set of advantages and limitations regarding reaction conditions, yields, and substrate scope. A common and straightforward method involves the reaction of a trihalomethane, such as chloroform (B151607) or bromoform, with an excess of ethanethiol (B150549) in the presence of a base. The base, typically a strong hydroxide (B78521) or an alkoxide, deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide atoms in a stepwise manner.
Another prevalent strategy employs orthoesters, such as triethyl orthoformate, as the one-carbon electrophile. The reaction with ethanethiol is generally acid-catalyzed and proceeds through the sequential substitution of the alkoxy groups with ethylthio groups. This method often provides good yields and avoids the use of halogenated starting materials.
Phase-transfer catalysis (PTC) has also been successfully applied to the synthesis of trithioorthoformates. This technique is particularly advantageous as it allows for the reaction between an aqueous solution of the base and an organic solution of the reactants, often leading to milder reaction conditions, reduced reaction times, and improved yields. In the synthesis of this compound, a quaternary ammonium (B1175870) salt is typically used as the phase-transfer catalyst to facilitate the transport of the hydroxide or thiolate anion into the organic phase where it can react with the haloform.
A comparative overview of these methods is presented in the table below, highlighting typical reaction conditions and reported yields for the synthesis of this compound and its analogs.
| Synthetic Method | Starting Materials | Catalyst/Base | Solvent | Typical Yield (%) |
| From Trihalomethane | Chloroform, Ethanethiol | Sodium Hydroxide | Water/Organic | 60-80 |
| From Orthoester | Triethyl Orthoformate, Ethanethiol | Acid Catalyst (e.g., HCl) | None or inert solvent | 70-90 |
| Phase-Transfer Catalysis | Bromoform, Ethanethiol | Potassium Hydroxide | Dichloromethane/Water | 85-95 |
Development of Convenient Preparative Methods for Tris(alkylthio)methanes
Furthermore, the development of milder reaction conditions has been a key objective. This includes the use of less corrosive bases and catalysts, as well as conducting reactions at lower temperatures. These advancements not only make the synthesis more environmentally friendly but also allow for the preparation of more complex tris(alkylthio)methanes bearing sensitive functional groups that would not be compatible with harsher reaction conditions.
Generation and Functionalization of Lithiated Trithioorthoformates
The acidic nature of the proton on the central carbon of trithioorthoformates allows for their deprotonation to form the corresponding carbanions. These lithiated species are powerful nucleophiles and have been extensively used in carbon-carbon bond-forming reactions.
Optimized Conditions for the Metallation of this compound Analogues
The metallation of tris(alkylthio)methanes is typically achieved using a strong organolithium base, most commonly n-butyllithium (n-BuLi). The reaction is usually carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the resulting lithiated species.
The efficiency of the metallation can be influenced by several factors. The choice of the alkylthio group can affect the acidity of the methine proton; for example, tris(phenylthio)methane (B57182) is more acidic than its alkylthio counterparts. The presence of additives, such as tetramethylethylenediamine (TMEDA), can accelerate the lithiation process by chelating to the lithium ion and breaking up organolithium aggregates, thus increasing the basicity of the reagent.
Optimized Metallation Conditions:
| Substrate | Base | Solvent | Temperature (°C) | Additive |
| Tris(methylthio)methane (B1581983) | n-BuLi | THF | -78 | None |
| Tris(phenylthio)methane | n-BuLi | THF | -78 to -20 | None |
| This compound | n-BuLi | THF | -78 | TMEDA (optional) |
Exploration of Novel Organometallic Derivatives
The lithiated derivatives of trithioorthoformates are versatile intermediates that react with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. These reactions have been employed in the synthesis of various functionalized molecules. For instance, the reaction of lithiated tris(alkylthio)methanes with aldehydes and ketones provides a route to α-hydroxy dithioacetals, which can be further transformed into other functional groups.
The exploration of novel organometallic derivatives extends beyond lithium. While lithiated species are the most common, other organometallic reagents derived from trithioorthoformates, such as those containing copper or silicon, have also been investigated to achieve different reactivity and selectivity profiles. These alternative organometallic derivatives can offer advantages in specific synthetic applications, such as conjugate additions or reactions requiring softer nucleophiles.
Stereoselective Synthesis of Chiral Trithioorthoformate Precursors
The development of stereoselective methods for the synthesis of chiral molecules is a central theme in modern organic chemistry. While the direct asymmetric synthesis of chiral trithioorthoformates remains a challenging area, the use of chiral trithioorthoformate-derived building blocks in asymmetric synthesis is an emerging field.
The general strategies for the asymmetric synthesis of organosulfur compounds often rely on the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. researchgate.net In the context of trithioorthoformates, a potential approach involves the use of a chiral thiol to introduce stereochemistry into the molecule. However, the lability of the C-S bonds under certain conditions can pose a challenge to maintaining stereochemical integrity.
A more common strategy involves the use of achiral lithiated trithioorthoformates as nucleophiles in reactions with chiral electrophiles or in the presence of chiral ligands. For example, the addition of lithiated tris(methylthio)methane to nonracemic sulfinimines has been shown to proceed with excellent diastereoselectivity, furnishing α-sulfinamido trithioformates that can be further elaborated into chiral α-amino acid derivatives. nih.gov This approach effectively utilizes the trithioorthoformate moiety as a chiral building block precursor. The development of catalytic enantioselective methods for the functionalization of trithioorthoformates is an area of ongoing research with the potential to provide more direct and efficient access to chiral sulfur-containing molecules. nih.gov
Elucidation of Reactivity and Reaction Mechanisms of Tris Ethylthio Methane Analogues
Mechanistic Investigations of Carbanion Equivalents Derived from Trithioorthoformates
Trithioorthoformates, such as tris(ethylthio)methane, are recognized as effective precursors to acyl anion equivalents. The acidity of the methine proton is significantly increased by the presence of three electron-withdrawing sulfur atoms, facilitating its removal by a strong base to generate a stabilized carbanion. This nucleophilic species is central to the formation of new carbon-carbon bonds.
The primary reaction pathway for carbanions derived from trithioorthoformates is nucleophilic addition to various electrophiles. masterorganicchemistry.com Deprotonation, typically achieved with an organolithium reagent like n-butyllithium, generates a tris(ethylthio)methanide anion. This carbanion is stabilized by the adjacent sulfur atoms through d-orbital participation and inductive effects.
The mechanism of addition to a carbonyl electrophile, such as an aldehyde or ketone, proceeds via the attack of the carbanion on the electrophilic carbonyl carbon. libretexts.org This step results in the formation of a new carbon-carbon bond and the conversion of the carbonyl carbon from a trigonal planar, sp²-hybridized state to a tetrahedral, sp³-hybridized alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate during aqueous workup yields the final alcohol adduct. libretexts.org Reactions with other electrophiles, such as lactones, have also been documented, where the lithiated tris(thio)methyl derivative attacks the carbonyl to form a stable hemiacetal-like adduct.
The success of nucleophilic additions involving trithioorthoformate carbanions is highly dependent on the reaction conditions. Factors such as solvent, temperature, and the presence of coordinating additives can significantly influence the reactivity of the organolithium intermediate, thereby affecting product selectivity and yield.
Solvent Effects: The choice of solvent is critical. Coordinating, aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly employed. These solvents solvate the lithium cation, which can break up the aggregation of the organolithium species. nih.gov It is often the monomeric form of the carbanion that is most reactive; therefore, effective solvation leads to higher reaction rates and improved yields. nih.gov In contrast, non-coordinating hydrocarbon solvents can lead to the formation of less reactive aggregates, potentially slowing the reaction or leading to side products. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance reactivity by strongly coordinating to the lithium ion, leading to a more "naked" and thus more nucleophilic carbanion. researchgate.net
Temperature: These reactions are typically conducted at low temperatures (e.g., -78 °C). The high reactivity of the carbanion necessitates temperature control to prevent side reactions, such as reaction with the solvent or premature decomposition. Low temperatures enhance the kinetic control of the reaction, often leading to cleaner product formation and higher yields.
The interplay of these factors is summarized in the table below, drawing parallels from studies on related lithiated species. nih.govresearchgate.neteurekalert.org
| Reaction Condition | Effect on Carbanion Reactivity | Impact on Yield and Selectivity |
| Solvent | Coordinating solvents (e.g., THF, DME) disaggregate the organolithium species, increasing the concentration of the reactive monomer. | Generally increases reaction rate and yield. |
| Non-coordinating solvents (e.g., hexane) promote aggregation, reducing reactivity. | May lead to lower yields or require additives. | |
| Temperature | Lower temperatures (-78 °C) stabilize the carbanion and control its high reactivity. | Minimizes side reactions and decomposition, leading to higher selectivity and cleaner products. |
| Additives | Strong coordinating agents (e.g., TMEDA) sequester the lithium cation, increasing the nucleophilicity of the carbanion. | Can significantly increase reaction rates, even in less-coordinating solvents. |
Transformations and Rearrangements of Trithioorthoformate Intermediates
The adducts formed from the nucleophilic addition of tris(ethylthio)methanide serve as stable intermediates that can undergo further transformations. The trithioorthoformate moiety can be viewed as a masked carbonyl group, which can be revealed through hydrolysis. Furthermore, specific substrates can undergo unique rearrangements.
The trithioorthoformate group is a robust protecting group for a carbonyl functional group. Its conversion back to a carbonyl, known as unmasking or deprotection, is a key synthetic step. This hydrolysis must often be performed selectively in the presence of other sensitive functional groups.
A common method for this transformation involves the use of thiophilic (sulfur-loving) Lewis acids, such as mercury(II) chloride (HgCl₂), in an aqueous solvent system. The mechanism is predicated on the high affinity of the soft Hg²⁺ ion for the soft sulfur atoms of the trithioorthoformate. The mercury ion coordinates to one or more of the sulfur atoms, weakening the carbon-sulfur bonds and making the central carbon atom highly susceptible to nucleophilic attack by water. This process is repeated, leading to the cleavage of all three C-S bonds and the ultimate formation of a ketone or aldehyde, along with mercury(II) sulfide (B99878) precipitates. This method is effective and selective, as it does not typically require harsh acidic or basic conditions that could compromise other parts of the molecule.
An important rearrangement has been observed in studies of α-keto trithioorthocarboxylates. Research on trimethyl α-keto trithioorthocarboxylates has shown that these compounds can undergo a facile isomerization to produce α,α-bis(methylthio) thiolcarboxylates. nih.gov This rearrangement is of significant synthetic interest as the products are valuable intermediates.
The reaction is typically carried out in methylene (B1212753) chloride and is catalyzed by catalytic quantities of a strong Lewis acid, such as trityl perchlorate, or a Brønsted acid like methanesulfonic acid. nih.gov The transformation is efficient, often completing within two hours at room temperature and yielding the isomerized product in greater than 90% yield. nih.gov Mechanistic studies suggest a pathway involving the migration of one of the methylthio groups from the orthoester carbon to the adjacent carbonyl carbon.
| Catalyst | Solvent | Time (rt) | Yield |
| Trityl Perchlorate (catalytic) | Methylene Chloride | 2 h | >90% |
| Methanesulfonic Acid (catalytic) | Methylene Chloride | 2 h | >90% |
Catalytic Mechanisms Involving this compound as a Ligand Component
Beyond its role in carbanion chemistry, the this compound structure possesses the fundamental characteristics of a tripodal, tridentate ligand. Such "tripod" ligands are of significant interest in coordination chemistry and catalysis because they can bind to a metal center in a facial manner, creating a stable coordination environment while leaving other sites on the metal available for substrate binding and catalytic activity. lumenlearning.comhawaii.edu
While detailed catalytic mechanisms featuring this compound itself are not extensively documented, its close analogue, tris(methylthio)methane (B1581983), has been shown to function as a tridentate thioether ligand. It can effectively replace three facially arranged carbonyl ligands in a cobalt cluster complex, demonstrating the competence of this ligand class to coordinate with transition metals.
The utility of the tripodal ligand architecture is well-established. For instance, tris(pyrazolyl)methane and 1,1,1-tris(hydroxymethyl)ethane (B165348) are versatile tripodal ligands used in a range of catalytic applications, including oxidation, hydrogenation, and cross-coupling reactions. mdpi.comorganic-chemistry.org These ligands stabilize the metal catalyst and influence its reactivity and selectivity. mdpi.comorganic-chemistry.org Given the demonstrated coordinating ability of tris(methylthio)methane and the proven effectiveness of the tripodal design, it is plausible that this compound and its analogues could serve as effective ligands in various catalytic systems, although this remains an area for further exploration.
Advanced Applications of Tris Ethylthio Methane in Complex Organic Synthesis
Asymmetric Synthesis of Chiral Building Blocks
The generation of chiral molecules with high enantiomeric and diastereomeric purity is a cornerstone of modern medicinal chemistry and materials science. Tris(ethylthio)methane, particularly through its lithiated form, offers a powerful tool for the stereocontrolled synthesis of valuable chiral intermediates. While much of the foundational research in this area has been conducted using its close analog, tris(methylthio)methane (B1581983), the principles and reactivity are directly applicable to this compound.
A highly effective strategy for asymmetric synthesis involves the addition of carbon nucleophiles to chiral electrophiles. The lithiated anion of a trithioorthoformate, generated by deprotonation with a strong base like n-butyllithium, serves as a potent nucleophile. When this anion reacts with chiral N-sulfinimines (also known as Ellman's imines), it engages in a highly diastereoselective 1,2-addition to the carbon-nitrogen double bond.
The stereochemical outcome of this reaction is controlled by the bulky sulfinyl group on the imine nitrogen, which effectively shields one face of the molecule. Consequently, the incoming nucleophile, [C(SEt)₃]⁻, attacks from the less sterically hindered face, leading to the formation of one diastereomer in high preference over the other. This process establishes a new stereocenter with a predictable configuration relative to the existing stereocenter of the sulfinyl group. The resulting products are α-sulfinamido trithioformates, which are stable, versatile intermediates.
Detailed research findings on the analogous methyl derivative demonstrate the robustness of this method across a range of sulfinimines derived from both aryl and alkyl aldehydes, consistently yielding products with high diastereoselectivity.
| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Product | Key Feature |
| Tris(alkylthio)methane | Chiral N-Sulfinimine | α-Sulfinamido trithioformate | High diastereoselectivity |
The α-sulfinamido trithioformates produced in the aforementioned reaction are valuable precursors for the synthesis of non-proteinogenic α-amino acids, which are crucial components of many pharmaceuticals. The trithioorthoformate group is a masked carboxylic acid functionality. It can be "unmasked" or hydrolyzed under specific conditions to reveal a carboxyl group or its derivatives, such as esters, amides, or thioesters.
This transformation allows for the synthesis of a wide array of α-amino acid derivatives with excellent enantiomeric purity, as the stereocenter established during the addition step is preserved. For instance, the trithioformate can be converted into an amino acid thioester, ester, or anilide without epimerization of the chiral centers. elsevierpure.comchemspider.com
Furthermore, this methodology extends to the synthesis of small peptides. elsevierpure.comchemspider.com The generated α-amino acid derivatives can be coupled with other amino acid esters to form dipeptides or even tripeptides, showcasing the utility of this compound as a starting point for constructing complex peptide chains with precisely controlled stereochemistry. elsevierpure.comchemspider.com
Functionalization Strategies for Carbon-Carbon and Carbon-Sulfur Bond Construction
Beyond asymmetric synthesis, this compound provides a platform for introducing key functional groups and building complex organosulfur frameworks through strategic bond-forming reactions.
The deprotonated form of this compound, lithio this compound, is chemically equivalent to a carboxyl anion synthon ([COOH]⁻) or a thiocarbonyl anion synthon ([CSOH]⁻). This is because the tris(ethylthio)methyl group, once added to a molecule, can be readily hydrolyzed to a carboxylic acid or converted to related functionalities like thioesters. This makes it an invaluable reagent for introducing a one-carbon unit that can ultimately become a carboxylic acid derivative.
The use of lithio tris(methylthio)methane has been explicitly described as a hydroxy/thio/aminocarbonyl anion equivalent. elsevierpure.comchemspider.commt.com This reagent allows for the direct introduction of a masked carbonyl group via a carbon-carbon bond-forming reaction, bypassing harsher methods or the need for protecting groups on the target molecule.
Organosulfur compounds are prevalent in pharmaceuticals, agrochemicals, and materials. nih.gov this compound is an excellent starting material for building more elaborate molecules containing sulfur. The tris(ethylthio)methyl moiety can be attached to various electrophilic centers, and the sulfur atoms themselves can participate in further reactions.
For example, after the initial C-C bond formation, the ethylthio groups can be selectively manipulated. They can be oxidized to sulfoxides or sulfones, leading to compounds with different electronic and physical properties. Alternatively, they can be cleaved or replaced, allowing for the introduction of other functional groups. This latent reactivity within the three carbon-sulfur bonds provides chemists with multiple pathways to diversify the molecular structure and synthesize complex organosulfur targets that would be difficult to access through other means.
Utility in the Construction of Heterocyclic Systems
Heterocyclic compounds are fundamental to medicinal chemistry. Trithioorthoformates, including this compound, serve as versatile one-carbon building blocks for the synthesis of various heterocyclic rings. This reactivity is analogous to that of their more common oxygen-based counterparts, trialkyl orthoformates.
This compound can react with compounds containing two nucleophilic sites (binucleophiles), such as 1,2-, 1,3-, or 1,4-diamines, amino-thiols, or amino-phenols, in cyclocondensation reactions. In these reactions, the central carbon atom of this compound becomes a new ring atom, linking the two nucleophilic centers. The reaction typically proceeds by sequential nucleophilic substitution, eliminating ethanethiol (B150549) as a byproduct.
This strategy has been widely demonstrated with triethyl orthoformate (the oxygen analog) for the synthesis of a vast number of heterocycles, including:
Benzimidazoles: From the reaction with o-phenylenediamines.
Quinazolines: From reactions with 2-aminobenzamides or related compounds. researchgate.netmdpi.com
1,2,3-Triazoles: From multi-step reactions involving amidoximes. semanticscholar.org
Imidazolines: From reactions with diamines. semanticscholar.org
By analogy, this compound provides a pathway to sulfur-containing heterocycles or can be used under specific conditions to form non-sulfurated heterocycles where the tris(ethylthio)methyl group acts as a dehydrating and formylating agent. This makes it a valuable reagent in the synthetic chemist's toolbox for ring-forming strategies.
Orthoester Nucleophile Applications in Ring Formation
The application of this compound and its analogs as orthoester nucleophiles is most prominent following conversion to their corresponding lithiated species. This carbanion, [(RS)3C]-, is a potent nucleophile that enables the formation of carbon-carbon bonds. While specific examples detailing the use of lithio this compound in cyclization reactions are not extensively reported, the reactivity of the closely related lithio tris(methylthio)methane serves as a well-established proxy for this class of reagents.
The lithiated trithioorthoformate acts as a hydroxycarbonyl, thiocarbonyl, or aminocarbonyl anion equivalent. acs.orgnih.gov Its reaction with electrophiles, such as epoxides or dihalides, introduces a (RS)3C- unit into a molecule. This unit can be subsequently hydrolyzed under specific conditions to reveal a carboxylic acid, ester, or other carbonyl functionality. This two-step process of nucleophilic addition followed by hydrolysis is a powerful strategy for constructing cyclic systems, such as lactones or lactams, where the incorporated carbon atom becomes the carbonyl carbon of the ring.
Table 1: Reactivity of Lithiated Trithioorthoformates in Synthesis
| Reagent Class | Electrophile Example | Intermediate Product | Final Functionality (after hydrolysis) |
|---|---|---|---|
| Trithioorthoformate Anion | Epoxides | β-Hydroxy trithioorthoformate | β-Hydroxy ester/acid |
| Trithioorthoformate Anion | Alkyl dihalides | ω-Haloalkyl trithioorthoformate | ω-Halo carboxylic acid derivative |
Synthesis of Nitrogen-Containing Heterocycles and Natural Alkaloids
The synthesis of nitrogen-containing molecules is a critical area of organic chemistry, given their prevalence in pharmaceuticals and natural products. The use of lithiated trithioorthoformates provides a valuable method for the asymmetric synthesis of α-amino acids, which are fundamental building blocks for numerous alkaloids and nitrogen-containing heterocycles. acs.orgnih.gov
Research has demonstrated the application of lithio tris(methylthio)methane as a key reagent in the synthesis of α-amino acid derivatives. acs.org The process involves the diastereoselective addition of the lithiated species to nonracemic sulfinimines. This reaction yields α-sulfinamido trithioformates with high diastereoselectivity. acs.orgnih.gov The trithioorthoformate group in these intermediates can then be "unmasked" to generate a variety of carbonyl functionalities, including esters, amides, and thioesters, without causing epimerization at the chiral center. acs.org This methodology allows for the creation of complex chiral amino acid derivatives that can be further elaborated into natural alkaloids and other heterocyclic systems.
Key transformation:
Step 1: Addition of lithio tris(methylthio)methane to a chiral sulfinimine.
Step 2: Formation of an α-sulfinamido trithioformate intermediate.
Step 3: Hydrolysis or conversion of the trithioformate group to a desired carbonyl functionality (e.g., ester, amide).
This approach provides a reliable pathway to enantiomerically enriched nitrogenous compounds that are precursors for more complex molecular targets.
Strategic Integration in Total Synthesis of Natural Products and Bioactive Molecules
The strategic use of tris(alkylthio)methane derivatives is evident in the total synthesis of various natural products. The ability of this reagent to function as a masked formyl anion allows for its incorporation into a carbon skeleton, with subsequent conversion to a carboxylic acid or related group at a later stage.
A notable application involves the use of tris(methylthio)methane in the synthesis of the bioactive natural products (−)-nephrosteranic acid and (−)-roccellaric acid. sigmaaldrich.comsigmaaldrich.com In these syntheses, the tris(methylthio)methyl group is introduced into the molecular framework. After subsequent reactions to build the carbon skeleton, the trithioorthoformate moiety is hydrolyzed to generate the required carboxylic acid functionality, completing the synthesis of the target molecule. This strategy highlights the utility of tris(methylthio)methane as a robust equivalent of a carboxylic anion. sigmaaldrich.com
Table 2: Application of Tris(methylthio)methane in Natural Product Synthesis
| Target Molecule | Role of Tris(methylthio)methane | Key Transformation | Reference |
|---|---|---|---|
| (−)-Nephrosteranic acid | Carboxylic anion equivalent | Introduction of the (CH3S)3C- group followed by later-stage hydrolysis to a carboxylic acid. | sigmaaldrich.comsigmaaldrich.com |
This synthetic approach demonstrates the strategic advantage of masking a reactive functional group until a suitable stage in a multi-step synthesis, avoiding unwanted side reactions and protecting the sensitive functionality.
Biochemical and Environmental Research on Sulfur Containing Methane Derivatives
Microbial Production of Sulfur-Containing Volatiles: Insights from Mortierella hyalina and Tris(methylthio)methane (B1581983) (TMTM)
Mortierella hyalina, a beneficial fungus known to colonize plant roots, is characterized by a distinct garlic-like smell. researchgate.netnih.gov Scientific analysis using gas chromatography-mass spectrometry (GC-MS) of the fungal headspace, along with nuclear magnetic resonance (NMR) analysis of its essential oil, has identified the primary compound responsible for this odor. researchgate.netnih.gov This major volatile organic compound is the sulfur-containing molecule tris(methylthio)methane, commonly abbreviated as TMTM. researchgate.netnih.govresearchgate.net This discovery highlights the role of soil microbes, such as M. hyalina, in the production and release of specific sulfur-containing volatiles into the environment, which can then interact with other organisms. researchgate.netapsnet.org
Elucidation of TMTM's Role in Plant Sulfur Homeostasis Regulation
The volatile TMTM produced by Mortierella hyalina plays a significant role in regulating the internal sulfur balance, or homeostasis, of nearby plants, particularly under conditions of sulfur stress. researchgate.netnih.gov When plants experience sulfur deficiency, they activate a series of physiological and molecular responses to cope with the limited nutrient supply. mdpi.com Research on the interaction between M. hyalina and Arabidopsis has shown that TMTM can directly influence these responses, helping to alleviate the stress of sulfur deficiency and sustain plant growth. researchgate.netnih.gov The compound acts as an external source of sulfur that modulates the plant's internal metabolic and genetic machinery responsible for sulfur uptake and assimilation. researchgate.net
In response to insufficient sulfur availability, plants typically upregulate the expression of genes involved in sulfate (B86663) uptake and transport. mdpi.comnih.gov Key examples of these sulfur-deficiency responsive genes include the sulfur transporters SULTR1;1, SULTR1;2, and SULTR2;1. nih.gov Experimental studies have demonstrated that exposure to TMTM emitted by M. hyalina leads to a down-regulation of these specific genes in plants grown under sulfur-limiting conditions. researchgate.netnih.gov A gradual decrease in the transcript levels of these transporters was observed two days after exposure to the volatile, with the effect becoming more pronounced as the amount of TMTM increased. nih.gov This modulation indicates that the plant recognizes the sulfur provided by TMTM and consequently reduces its own gene expression related to sulfur acquisition. researchgate.net
Table 1: Effect of TMTM on the Expression of Sulfur-Responsive Genes in Arabidopsis Under Sulfur Deficiency
| Gene | Function | Expression Change with TMTM Exposure |
|---|---|---|
| SULTR1;1 | High-affinity sulfate transporter | Down-regulated |
| SULTR1;2 | High-affinity sulfate transporter | Down-regulated |
| SULTR2;1 | Low-affinity sulfate transporter | Down-regulated |
Sulfur is a critical component of many primary and secondary metabolites in plants, including glutathione (B108866) (GSH) and glucosinolates (GSLs). nih.govmdpi.com Under conditions of sulfur deficiency, the levels of both GSH and GSLs are significantly diminished as the plant's resources are depleted. researchgate.net Research has shown that the presence of volatile TMTM can counteract this effect, preventing the sharp decline of these essential sulfur-containing compounds. researchgate.netnih.gov By providing an alternative source of sulfur, TMTM helps sustain the plant's metabolic pools of glutathione and glucosinolates. researchgate.net However, the effect is dose-dependent; while beneficial under deficiency, an excess of TMTM can lead to an over-accumulation of GSH and GSLs, which has been associated with reduced plant growth. researchgate.netnih.gov
Table 2: Influence of TMTM on Key Sulfur Metabolites During Sulfur Deficiency
| Metabolite | Role in Plant | Effect of Sulfur Deficiency (No TMTM) | Effect of TMTM Under Sulfur Deficiency |
|---|---|---|---|
| Glutathione (GSH) | Antioxidant, sulfur transport/storage | Diminished | Diminishment prevented |
| Glucosinolates (GSLs) | Defense compounds, sulfur storage | Diminished | Diminishment prevented |
To verify that sulfur from the volatile TMTM is physically incorporated into the plant's tissues, researchers have conducted isotopic tracing experiments. researchgate.net By using a stable, heavy isotope of sulfur (³⁴S) to label the TMTM produced by Mortierella hyalina, scientists were able to track the path of the sulfur from the fungus to the plant. researchgate.netresearchgate.net These experiments confirmed that sulfur originating from the fungal volatile is indeed assimilated into the plant's metabolism. researchgate.netnih.gov Further investigation into the metabolic pathway revealed that TMTM is not directly incorporated into the amino acid cysteine, which is the primary entry point for sulfur into most metabolic processes. researchgate.netnih.gov This suggests an alternative route of assimilation. The current hypothesis is that TMTM influences the plant's sulfur metabolism by interfering with the glutathione (GSH) metabolic pathway, thereby alleviating sulfur imbalances under stress conditions. researchgate.netnih.gov
Broader Implications for Sulfur Cycling in Agro-ecosystems
The interaction between Mortierella hyalina and plants through the volatile compound TMTM provides a clear example of how soil microorganisms contribute to nutrient cycling in terrestrial ecosystems. researchgate.netcaister.com This plant-fungus relationship demonstrates a microbial-driven pathway for sulfur that is often not accounted for in traditional models of nutrient availability. It shows that sulfur can be volatilized by one organism and subsequently recaptured and utilized by another, representing a dynamic component of the biogeochemical sulfur cycle. caister.comusda.gov
In agricultural settings, sulfur deficiency is an increasing concern that can limit crop yield and quality, often necessitating the application of sulfur-containing fertilizers. usda.govsrce.hr Understanding the role of beneficial soil microbes like M. hyalina in mobilizing and providing sulfur to plants opens up new possibilities for sustainable agriculture. Harnessing these natural microbial processes could potentially enhance crop nutrition and reduce reliance on synthetic fertilizers. This research underscores the importance of the soil microbiome in maintaining nutrient homeostasis within agro-ecosystems and highlights a complex interplay between microbial metabolism and plant health.
Advanced Computational and Theoretical Investigations of Trithioorthoformates
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which to view the electronic landscape of a molecule. These methods are fundamental to understanding molecular stability, reactivity, and the pathways of chemical transformations.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govchemrxiv.org It is particularly effective for determining the geometries of ground states and locating the transition states of chemical reactions. mdpi.com For a molecule like Tris(ethylthio)methane, DFT calculations can optimize the molecular geometry to find its most stable three-dimensional conformation (the ground state).
The process involves solving the Kohn-Sham equations, which approximate the complex many-electron problem by focusing on the electron density. rug.nl By mapping the potential energy surface of a reaction, DFT can identify the lowest-energy pathway between reactants and products. The highest point on this pathway corresponds to the transition state, a critical configuration that determines the reaction's activation energy and rate. mdpi.com These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles for the molecule in both its stable and transient forms.
Table 1: Key Applications of DFT in Molecular State Analysis
| State | Objective of DFT Calculation | Information Obtained |
|---|---|---|
| Ground State | Energy minimization to find the most stable molecular structure. | Optimized geometry (bond lengths, angles), electronic energy, dipole moment. |
| Transition State | Locating the maximum energy point along a reaction coordinate. | Geometry of the activated complex, activation energy barrier, reaction kinetics. |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. utexas.edu Among the most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com
The HOMO is the orbital containing the molecule's highest-energy electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital available to accept electrons. ossila.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. For this compound, analysis of the HOMO and LUMO can reveal regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The distribution of these orbitals across the molecule highlights the electron-rich sulfur atoms and their role in the compound's reactivity. researchgate.net
Table 2: Properties Derived from Frontier Molecular Orbital Analysis
| Orbital/Concept | Description | Significance for Reactivity |
|---|---|---|
| HOMO | Highest energy molecular orbital occupied by electrons. | Represents the ability to donate electrons; susceptible to electrophilic attack. |
| LUMO | Lowest energy molecular orbital that is unoccupied. | Represents the ability to accept electrons; susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. researchgate.net |
Spectroscopic Property Simulations and Experimental Correlation
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and assign spectral features.
Theoretical vibrational spectra for molecules like this compound can be simulated using DFT. mdpi.com By calculating the second derivatives of the energy with respect to atomic positions, a force field for the molecule is generated. This allows for the determination of the frequencies and intensities of the fundamental vibrational modes. researchgate.net
These predicted frequencies correspond to specific molecular motions, such as C-H stretching, CH₂ bending, and C-S stretching. The simulated Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra can be compared directly with experimental spectra. researchgate.net This correlation is invaluable for assigning the observed absorption bands and Raman shifts to specific molecular vibrations, providing a detailed understanding of the molecule's structural dynamics. mdpi.com While calculations may not perfectly reproduce experimental values due to factors like anharmonicity, scaling factors are often applied to improve the agreement. researchgate.net
Table 3: Predicted Vibrational Modes for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| C-H (in CH₃ and CH₂) | Stretching | 2850 - 3000 |
| C-H (in CH) | Stretching | 2890 - 3000 |
| CH₂ / CH₃ | Bending (Scissoring/Rocking) | 1350 - 1470 |
| C-S | Stretching | 600 - 800 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry provides powerful tools for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netescholarship.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable approaches for calculating the isotropic magnetic shielding tensors of nuclei in a molecule. uncw.edu
These theoretical shielding values can be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net For this compound, such calculations can predict the chemical shifts for the methine proton (CH), the methylene (B1212753) protons (-S-CH₂-), and the methyl protons (-CH₃), as well as for the corresponding carbon atoms. Comparing these computed shifts with experimental NMR data helps to confirm the chemical structure and assign specific resonances, which is especially useful for complex molecules where spectral overlap can occur. github.ionih.gov
Table 4: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Environment | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| CH | Methine (HC(S)₃) | ~4.0 - 5.0 | ~50 - 60 |
| CH₂ | Methylene (-S-CH₂-CH₃) | ~2.5 - 3.0 | ~25 - 35 |
Mechanistic Modeling of Complex Organic Reactions
Understanding the precise step-by-step mechanism of a chemical reaction is a primary goal of physical organic chemistry. Computational modeling allows for the detailed exploration of reaction pathways that may involve short-lived intermediates and high-energy transition states that are difficult to observe experimentally.
For reactions involving trithioorthoformates like this compound, computational methods such as DFT can be used to model the entire reaction coordinate. researchgate.net This involves identifying all relevant intermediates and transition states connecting them. By calculating the relative energies of these species, a complete energy profile of the reaction can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step and providing a quantitative understanding of the reaction kinetics. researchgate.net Such models are crucial for rationalizing reaction outcomes, predicting the effects of substituents, and designing new synthetic methodologies.
Conformational Analysis and Energy Landscapes via Potential Energy Scans
The conformational flexibility of trithioorthoformates, such as this compound, is a critical determinant of their physical and chemical properties. Advanced computational methods, particularly potential energy scans, provide deep insights into the molecule's energy landscape, revealing the relative stabilities of different conformers and the energy barriers that separate them. This analysis is centered on the rotation around the central carbon-sulfur (C-S) bonds.
For a molecule with a central carbon atom bonded to three sulfur atoms, the key dihedral angles to consider are those involving the H-C-S-C atomic sequence. Rotation around each C-S bond gives rise to various conformers. In the case of the simpler analogue, bis(methylthio)methane (B156853), the main conformers have been identified and their relative populations in the liquid phase have been calculated. nih.gov These findings offer a foundational understanding of the conformational behavior that can be extrapolated to this compound.
In the study of bis(methylthio)methane, three primary conformers were identified: AG, G(+)G(+), and AA. The 'A' denotes an anti-periplanar conformation (dihedral angle of approximately 180°), while 'G' signifies a gauche conformation (dihedral angle of approximately ±60°). The most stable conformer was found to be AG, accounting for 55.2% of the population. nih.gov The G(+)G(+) (and its enantiomer G(-)G(-)) conformer was the second most abundant at 37.2%, followed by the AA conformer at 7.6%. nih.gov The notable stability of the gauche conformer is likely attributable to the anomeric effect, a stereoelectronic phenomenon where a lone pair on a heteroatom (in this case, sulfur) donates electron density into an adjacent anti-bonding orbital (σ* of the C-S bond). nih.gov
Based on these findings for a related molecule, a theoretical conformational analysis of this compound would involve scanning the potential energy surface as a function of the three H-C-S-C dihedral angles. This would likely reveal a complex energy landscape with multiple local minima corresponding to various combinations of anti and gauche orientations of the three ethylthio groups. The presence of the additional ethyl groups in this compound introduces further rotational freedom around the S-C(ethyl) bonds, adding another layer of complexity to the conformational analysis.
A summary of the conformational analysis findings for the related compound, bis(methylthio)methane, is presented in the table below. This data provides a qualitative framework for understanding the likely conformational behavior of this compound.
| Conformer | Dihedral Angle Description | Population (%) nih.gov |
| AG | One anti and one gauche conformation | 55.2 |
| G(+)G(+) / G(-)G(-) | Both gauche conformations | 37.2 |
| AA | Both anti conformations | 7.6 |
The potential energy landscape of this compound would be a multi-dimensional surface, with the energy plotted against the rotational angles of the ethylthio groups. The valleys on this surface represent stable conformers, while the peaks correspond to transition states, the energy of which dictates the rotational barriers between conformers. It is anticipated that conformers that allow for stabilizing anomeric interactions, similar to the gauche conformation in bis(methylthio)methane, would be among the most stable. Conversely, conformers with significant steric clash between the ethyl groups would be energetically unfavorable.
A detailed potential energy scan for this compound would provide quantitative data on the relative energies of its conformers and the energy barriers for their interconversion. Such a study would be invaluable for a complete understanding of its molecular dynamics and reactivity.
Future Research Directions and Translational Opportunities in Tris Ethylthio Methane Chemistry
Innovations in Asymmetric Catalysis and Reagent Design
The development of novel chiral catalysts and reagents is a cornerstone of modern organic synthesis, enabling the selective production of enantiomerically pure compounds. While direct applications of tris(ethylthio)methane in asymmetric catalysis are not yet extensively reported, the reactivity of related trithioorthoformates provides a strong foundation for future exploration.
Future research in this area could focus on the design of chiral ligands derived from or incorporating the this compound scaffold. The three ethylthio groups offer multiple points for modification, allowing for the synthesis of C3-symmetric ligands. Such ligands could coordinate with various transition metals to form chiral catalysts for a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The sulfur atoms themselves can act as Lewis basic sites, potentially influencing the stereochemical outcome of catalytic reactions.
Furthermore, the development of chiral derivatives of this compound as asymmetric reagents holds promise. For instance, chiral auxiliaries could be appended to the ethyl groups, leading to reagents that can transfer the "CH(SEt)2" or related fragments with high stereocontrol. This approach could provide a novel route to chiral aldehydes, carboxylic acids, and other valuable building blocks.
Expanding the Scope of Synthetic Equivalents and Novel Transformations
Trithioorthoformates are well-established as synthetic equivalents of the formyl anion or related synthons. Lithiated tris(methylthio)methane (B1581983), for example, has been utilized in the asymmetric synthesis of α-amino acids. figshare.comacs.org Building on this precedent, future work with this compound could significantly expand its utility.
A key area for development is the exploration of novel transformations that leverage the unique electronic properties of the this compound moiety. For example, upon deprotonation, the resulting carbanion can participate in a wide array of carbon-carbon bond-forming reactions. Research into its addition to a broader range of electrophiles, including challenging substrates like hindered ketones and sterically demanding imines, could unlock new synthetic pathways.
Moreover, the development of catalytic methods to generate and react the tris(ethylthio)methyl anion would represent a significant advance. This could involve the use of transition metal catalysis or photoredox catalysis to access reactive intermediates under milder conditions than traditional strong base methods. Such approaches could broaden the functional group tolerance and substrate scope of reactions involving this versatile synthetic equivalent.
Another avenue for exploration lies in the development of novel cascade reactions initiated by the this compound group. The three sulfur atoms can be sequentially or selectively manipulated, offering opportunities for complex molecular architectures to be assembled in a single operation.
Interdisciplinary Research: Bridging Organic Synthesis with Chemical Biology and Materials Science
The unique properties of sulfur-containing compounds suggest numerous opportunities for this compound in interdisciplinary fields such as chemical biology and materials science.
In the realm of chemical biology , the known ability of this compound to act as an antibacterial agent and to cleave peptide bonds suggests its potential as a starting point for the design of new therapeutic agents or biochemical probes. Future research could focus on modifying the this compound structure to enhance its biological activity and selectivity. For example, attaching it to targeting moieties could allow for the specific delivery of its reactive payload to cancer cells or pathogenic bacteria. Furthermore, its role as a precursor to sulfur-containing biomolecules could be explored in the context of metabolic labeling or the synthesis of post-translationally modified peptides and proteins.
In materials science , the high sulfur content of this compound makes it an attractive building block for the synthesis of sulfur-rich polymers. nih.govnih.govresearchgate.netcjps.orgmagritek.com These materials have shown promise in a variety of applications, including high-capacity lithium-sulfur batteries and optical materials with high refractive indices. Future research could investigate the polymerization of this compound with various co-monomers to create novel polymers with tailored thermal, mechanical, and electrochemical properties. The resulting polysulfides could find use as cathode materials in next-generation energy storage devices or as components of advanced optical coatings and lenses.
Methodological Advancements in Computational Chemistry for Sulfur-Rich Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. figshare.comchemaxon.commdpi.comresearchgate.net For sulfur-rich compounds like this compound, computational methods can provide invaluable insights into their structure, reactivity, and spectroscopic properties.
Future research in this area should focus on developing and applying advanced computational models to address specific challenges associated with sulfur chemistry. This includes accurately predicting the pKa of the methine proton, understanding the conformational preferences of the ethylthio groups, and modeling the transition states of reactions involving this compound and its derivatives. Such calculations can guide the rational design of new catalysts and reagents and help to elucidate the mechanisms of novel transformations.
Furthermore, computational studies can be employed to predict the properties of materials derived from this compound. For example, DFT calculations could be used to estimate the theoretical capacity and voltage profiles of sulfur-rich polymers in lithium-sulfur batteries, or to predict the refractive index and optical transparency of new polysulfide-based materials. This in-silico screening can accelerate the discovery of new materials with desired functionalities. The application of these computational tools will be crucial in unlocking the full potential of this compound and other sulfur-rich systems in a variety of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing tris(ethylthio)methane-based nickel complexes?
- Methodology : Use nickel trifluoromethanesulfonate (Ni(OTf)₂) and tetraethylammonium thiocyanate (NEt₄SCN) in methanol. React with tris(1H-pyrazol-1-yl)methane (tpm) ligand under ambient conditions. Slow evaporation yields blue monoclinic crystals. Key parameters include stoichiometric ratios (1:3 Ni:SCN) and solvent choice to favor coordination geometry .
- Data : Crystallization time (~1 week) and yield (e.g., 197 mg in ) depend on reactant purity and temperature control.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
- Methodology :
- X-ray diffraction : Use a Bruker X8 Proteum diffractometer (CuKα radiation, λ = 1.54178 Å) for single-crystal analysis. Parameters include θ range (3.0–68.1°), space group (C2/c), and refinement using APEX2 software .
- Bond distance analysis : Measure Ni–N distances (2.045–2.127 Å) and pyrazole ring dihedral angles (53.09°–67.90°) to confirm octahedral geometry .
Q. How to ensure reproducibility in synthesizing this compound coordination complexes?
- Methodology : Standardize reactant sources (e.g., commercial Ni(OTf)₂ and NEt₄SCN), control moisture levels, and document crystallization conditions (e.g., solvent volume, evaporation rate). Address impurities via recrystallization in methanol .
Advanced Research Questions
Q. How to resolve crystallographic data discrepancies caused by non-merohedral twinning in this compound complexes?
- Methodology :
- Data collection : Optimize integration parameters (e.g., Bruker SAINT) to minimize rejected reflections. Use twin law matrices (e.g., 2-fold rotation about a* axis) during refinement .
- Refinement strategies : Apply restraints to hydrogen atoms and anisotropic displacement parameters. Use SHELXL for least-squares refinement (R1 = 0.054, wR2 = 0.186) and validate with residual density maps (Δρmax = 0.65 eÅ⁻³) .
Q. How to interpret bond distance variations in this compound complexes compared to analogous compounds?
- Methodology : Compare Ni–SCN bond lengths (2.045–2.075 Å) with literature values for pseudo-halide complexes. Use Cambridge Structural Database (CCDC 128604) to benchmark deviations caused by ligand steric effects or crystal packing .
- Analysis : Longer Ni–N(tpm) distances (2.097–2.127 Å) suggest weaker σ-donor strength of pyrazole vs. thiocyanate. Validate with DFT calculations .
Q. What experimental adjustments are needed when isolating this compound derivatives from competing reaction pathways?
- Methodology : Monitor reaction intermediates via TLC or in situ IR spectroscopy. Adjust stoichiometry (e.g., excess SCN⁻) to favor [Ni(tpm)(SCN)₃]⁻ over binuclear byproducts. Confirm phase purity via PXRD .
- Troubleshooting : If unintended products form (e.g., [(tpm)₂Ni][(tpm)Ni(NCS)₃]₂·2CH₃OH), revise ligand-to-metal ratios or solvent polarity .
Notes
- Safety : While specific data for this compound is limited, general organosulfur compound protocols apply: use fume hoods, avoid inhalation, and wear nitrile gloves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
